molecular formula C17H11N3O4 B6476675 7-methoxy-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 2640972-96-7

7-methoxy-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No. B6476675
CAS RN: 2640972-96-7
M. Wt: 321.29 g/mol
InChI Key: BPZQIFQTTYDKHS-UHFFFAOYSA-N
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Description

The compound “7-methoxy-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one” is a complex organic molecule that contains several functional groups and rings, including a chromen-2-one ring, a pyridin ring, and an oxadiazol ring . These structural components are common in many bioactive compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit aromaticity due to the presence of the chromen-2-one and pyridin rings . The methoxy, oxadiazol, and pyridin groups would contribute to the compound’s polarity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The chromen-2-one and pyridin rings might undergo electrophilic substitution reactions, while the oxadiazol ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its stability might be influenced by the aromaticity of its rings .

Mechanism of Action

Target of Action

The compound “7-methoxy-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one” is a complex molecule that likely interacts with multiple targets. It’s worth noting that both indole and pyridine derivatives, which are structurally similar to parts of this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial actions .

Mode of Action

These could include competitive inhibition, allosteric modulation, or even covalent bonding . The resulting changes could involve alterations in signal transduction pathways, gene expression, or enzymatic activity.

Biochemical Pathways

Given the broad range of biological activities associated with indole and pyridine derivatives , it is likely that this compound could impact a variety of biochemical pathways. These could include pathways involved in inflammation, cell proliferation, apoptosis, and microbial growth.

Result of Action

Given the wide range of biological activities associated with indole and pyridine derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels. These could include alterations in cell signaling, changes in gene expression, induction of apoptosis, or inhibition of microbial growth.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Some similar compounds are known to be hazardous and can cause skin and eye irritation .

properties

IUPAC Name

7-methoxy-3-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4/c1-22-12-5-4-10-7-13(17(21)23-14(10)8-12)16-20-19-15(24-16)11-3-2-6-18-9-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZQIFQTTYDKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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